molecular formula C4H3ClN2O2S B1398983 pyrimidine-4-sulfonyl chloride CAS No. 1198596-10-9

pyrimidine-4-sulfonyl chloride

Cat. No.: B1398983
CAS No.: 1198596-10-9
M. Wt: 178.6 g/mol
InChI Key: YFDGFROHAXYTTB-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound centers around a six-membered pyrimidine ring substituted with a sulfonyl chloride group at the 4-position. Single-crystal X-ray diffraction studies have proven instrumental in elucidating the precise three-dimensional arrangement of atoms within related pyrimidine sulfonyl derivatives, providing crucial insights into bond lengths, angles, and intermolecular interactions. X-ray crystallography serves as the primary experimental method for determining atomic and molecular structures of crystals, where the crystalline structure causes incident X-rays to diffract in specific directions, allowing crystallographers to produce detailed three-dimensional pictures of electron density and atomic positions.

In crystallographic investigations of pyrimidine derivatives, researchers have observed that the pyrimidine ring typically adopts a planar configuration with characteristic bond lengths and angles within normal ranges. The bond lengths of carbon-nitrogen double bonds in pyrimidine systems generally fall around 1.287 Å, indicating typical aromatic character. Studies on related diaminopyrimidine sulfonate derivatives have revealed monoclinic crystal systems with space group P21/c, suggesting that this compound likely exhibits similar crystallographic parameters. The crystal lattice often incorporates multiple types of noncovalent interactions, including hydrogen bonding patterns and π-π stacking interactions between aromatic rings.

The sulfonyl chloride functionality introduces significant structural complexity, with the sulfur atom adopting tetrahedral geometry due to its four substituents. The sulfur-oxygen double bonds typically exhibit lengths of approximately 1.44 Å, while the sulfur-chlorine bond shows characteristic lengths around 2.01 Å. Crystallographic analysis has demonstrated that sulfonyl groups can participate in various intermolecular interactions, including hydrogen bonding with adjacent molecules, contributing to crystal stability and packing arrangements.

Table 1: Crystallographic Parameters of Related Pyrimidine Sulfonyl Derivatives

Parameter Diaminopyrimidine Sulfonate A Diaminopyrimidine Sulfonate B Reference
Crystal System Monoclinic Monoclinic
Space Group P21/c P21/c
Bond Length C=N (Å) 1.2879 1.2864
Molecular Stability (eV) Higher stabilization Lower stabilization

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 chemical environments. Proton nuclear magnetic resonance spectra of pyrimidine sulfonyl derivatives typically exhibit characteristic chemical shifts reflecting the electron-withdrawing effects of both the pyrimidine nitrogen atoms and the sulfonyl chloride group. The aromatic protons on the pyrimidine ring generally appear in the downfield region between 7.2 and 9.0 parts per million, with specific chemical shifts depending on substitution patterns and electronic effects.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the distinct carbon environments within the molecule, with pyrimidine carbon atoms showing characteristic chemical shifts in the aromatic region. The carbon atom bearing the sulfonyl chloride substituent typically exhibits a downfield shift due to the strong electron-withdrawing nature of the sulfonyl group. Studies on related pyrimidine derivatives have demonstrated that carbon chemical shifts range from approximately 120 to 190 parts per million, with carbonyl carbons appearing furthest downfield and aromatic carbons showing intermediate values.

Infrared spectroscopy of this compound reveals characteristic absorption bands that confirm the presence of key functional groups. The sulfonyl group typically exhibits strong absorption bands around 1300-1350 cm⁻¹ corresponding to symmetric and asymmetric sulfur-oxygen stretching vibrations. The pyrimidine ring shows characteristic carbon-carbon and carbon-nitrogen stretching vibrations in the 1400-1600 cm⁻¹ region, while carbon-hydrogen stretching modes appear around 3000 cm⁻¹. The sulfur-chlorine bond contributes additional characteristic absorptions in the lower frequency region.

Ultraviolet-visible spectroscopy provides valuable information about the electronic transitions and conjugation within the pyrimidine ring system. Pyrimidine derivatives typically exhibit absorption maxima in the ultraviolet region, with specific wavelengths depending on substitution patterns and electronic effects. The presence of the sulfonyl chloride group can significantly influence the electronic absorption characteristics through its strong electron-withdrawing properties, potentially causing bathochromic or hypsochromic shifts in absorption maxima.

Table 2: Spectroscopic Characteristics of Pyrimidine Sulfonyl Derivatives

Technique Characteristic Feature Typical Range Reference
¹H Nuclear Magnetic Resonance Aromatic protons 7.2-9.0 ppm
¹³C Nuclear Magnetic Resonance Aromatic carbons 120-190 ppm
Infrared Sulfonyl stretching 1300-1350 cm⁻¹
Ultraviolet-Visible π-π* transitions 250-350 nm

Computational Chemistry Studies (Density Functional Theory, Molecular Orbital Analysis)

Density functional theory calculations have provided profound insights into the electronic structure and properties of this compound and related derivatives. These computational studies employ the B3LYP functional with various basis sets, typically 6-311G(d,p), to investigate molecular geometries, electronic properties, and reactivity patterns. Density functional theory analysis reveals important information about frontier molecular orbitals, natural bond orbital interactions, and global reactivity parameters that govern the chemical behavior of these compounds.

Frontier molecular orbital analysis demonstrates the distribution of highest occupied molecular orbital and lowest unoccupied molecular orbital electron densities throughout the this compound structure. The highest occupied molecular orbital typically exhibits significant electron density on the pyrimidine ring, particularly on nitrogen atoms, while the lowest unoccupied molecular orbital shows substantial contribution from the sulfonyl chloride group. The energy gap between these frontier orbitals provides crucial information about chemical reactivity, with smaller gaps indicating higher reactivity and potential for charge transfer interactions.

Natural bond orbital analysis reveals the extent of intramolecular charge transfer and hyperconjugation effects within the molecule. Studies on related diaminopyrimidine sulfonate derivatives have demonstrated significant stabilization energies arising from these interactions, with values reaching several hundred kilojoules per mole. The stabilization energy reflects the degree of electron delocalization and contributes to overall molecular stability. This compound likely exhibits similar stabilization patterns due to its structural relationship with these analyzed compounds.

Global reactivity parameters derived from frontier molecular orbital energies provide quantitative measures of chemical reactivity and stability. These parameters include global hardness, global softness, ionization potential, and electron affinity. Computational studies have shown that modifications to the pyrimidine ring or sulfonyl group significantly influence these reactivity descriptors, with implications for synthetic applications and biological activity. The electrophilicity index and nucleophilicity parameters help predict reaction pathways and selectivity in chemical transformations.

Molecular electrostatic potential analysis reveals the charge distribution across the molecular surface, identifying regions of high and low electron density. This information proves particularly valuable for understanding intermolecular interactions, hydrogen bonding patterns, and potential binding sites for biological targets. The sulfonyl chloride group typically exhibits regions of high positive electrostatic potential, making it susceptible to nucleophilic attack, while the pyrimidine nitrogen atoms show negative potential regions suitable for electrophilic interactions.

Table 3: Computational Parameters for Pyrimidine Sulfonyl Derivatives

Parameter Compound A Compound B Units Reference
Global Hardness 2.099 2.333 eV
Global Softness 0.238 0.214 eV
Ionization Potential 6.174 6.004 eV
Second Hyperpolarizability 3.7 × 10⁴ 2.7 × 10⁴ au

Properties

IUPAC Name

pyrimidine-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O2S/c5-10(8,9)4-1-2-6-3-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDGFROHAXYTTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of pyrimidine-4-sulfonyl chloride typically involves the reaction of pyrimidine derivatives with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride. Industrial production methods often involve the use of phosphorus pentachloride as a chlorinating agent to convert pyrimidine-4-sulfonic acid to this compound .

Chemical Reactions Analysis

Substitution Reactions

Pyrimidine-4-sulfonyl chloride reacts with nucleophiles to form sulfonamides, sulfonate esters, and sulfonothioates.

Reactions with Amines

Primary and secondary amines undergo nucleophilic substitution to yield sulfonamide derivatives. For example:

  • Reaction with aromatic amines :
    C4H3ClN2O2S+Ar NH2pyridine RTC4H3N2O2S NH Ar+HCl\text{C}_4\text{H}_3\text{ClN}_2\text{O}_2\text{S}+\text{Ar NH}_2\xrightarrow{\text{pyridine RT}}\text{C}_4\text{H}_3\text{N}_2\text{O}_2\text{S NH Ar}+\text{HCl}

    • This method produced sulfonamides with antitumor activity (IC<sub>50</sub> values < 10 μM) against MCF-7 breast cancer cells .

Reactions with Alcohols/Thiols

  • Sulfonate esters : Formed via reaction with alcohols under basic conditions (e.g., Et<sub>3</sub>N) .

  • Sulfonothioates : Generated with thiols (e.g., glutathione), exhibiting rapid kinetics (kGSH=9900M1s1k_{\text{GSH}}=9900\,\text{M}^{-1}\text{s}^{-1}) at pH 7.0 .

Oxidation and Reduction

While primarily a sulfonylating agent, it participates in redox reactions under controlled conditions:

  • Oxidation : Converts to pyrimidine-4-sulfonic acid derivatives using H<sub>2</sub>O<sub>2</sub>/AcOH .

  • Reduction : Limited utility, but NaBH<sub>4</sub> can reduce sulfonamide products for further functionalization .

Nucleophilic Aromatic Substitution (NAS)

This compound undergoes NAS at the pyrimidine ring under specific conditions:

C-Sulfonylation of Alkylpyridines

Aryl sulfonyl chlorides react with 4-alkylpyridines via N-sulfonyl dihydropyridine intermediates to yield picolyl sulfones :
4 R Pyridine+Ar SO2ClEt3N DMAP4 R Pyridine SO2 Ar\text{4 R Pyridine}+\text{Ar SO}_2\text{Cl}\xrightarrow{\text{Et}_3\text{N DMAP}}\text{4 R Pyridine SO}_2\text{ Ar}

Table 1: Representative Sulfonylation Yields

SubstrateSulfonyl ChlorideYield (%)Reaction Time (h)
4-EthylpyridineTosyl chloride841.5
4-Picoline2-Nitrophenylsulfonyl726
4-Benzylpyridine2-Pyridylsulfonyl811.5

Conditions: 10 mol% DMAP, CH<sub>2</sub>Cl<sub>2</sub>, rt .

Biological Conjugation

This compound forms stable adducts with biomolecules:

  • Cysteine targeting : Reacts with thiol groups in proteins, enabling covalent inhibitor design .

    • Kinetic studies showed pH-dependent reactivity (kpH7>kpH6 5k_{\text{pH7}}>k_{\text{pH6 5}}) .

Table 2: Kinetic Data for Thiol Conjugation

DerivativekpH7k_{\text{pH7}} (M<sup>−1</sup>s<sup>−1</sup>)Half-Life (s)
5-COOMe-substituted99000.1
Unsubstituted1.2 × 10<sup>−2</sup>5800
5-CF<sub>3</sub>46000.2

Data from glutathione (GSH) reactivity assays .

Scientific Research Applications

Organic Synthesis

Pyrimidine-4-sulfonyl chloride serves as a crucial reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for the formation of sulfonamide derivatives through nucleophilic substitution with amines .

Table 1: Common Reactions Involving this compound

Reaction TypeNucleophileProduct TypeExample Application
SubstitutionAminesSulfonamidesDrug development
SubstitutionAlcoholsSulfonate estersSynthesis of intermediates
Oxidation/ReductionVariousDiverse productsOrganic synthesis

Medicinal Chemistry

This compound has garnered attention in medicinal chemistry due to its potential as a precursor for biologically active molecules. Pyrimidine derivatives, including this compound, have shown promise in targeting specific enzymes and receptors involved in cancer and infectious diseases.

Case Study: Anticancer Activity
Research indicates that pyrimidine derivatives can inhibit key enzymes like the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers. This compound has been identified as a promising candidate in developing anticancer drugs .

Table 2: Anticancer Activities of Pyrimidine Derivatives

CompoundTarget EnzymeActivity LevelReference
This compoundEGFRHigh
2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidineDihydrofolate reductaseModerate
4-ChloropyrrolopyrimidinePTR1Significant

Antimicrobial Activity

Pyrimidine derivatives have also been evaluated for their antimicrobial properties. Studies show that compounds containing the pyrimidine moiety exhibit antibacterial activity against various strains of bacteria.

Table 3: Antimicrobial Activities of Pyrimidine Derivatives

CompoundBacterial StrainActivity LevelReference
This compoundEscherichia coliModerate
2-Amino-4-(4-NH2) pyrimidinesStaphylococcus aureusHigh
6-Halogenated pyrimidinesPseudomonas aeruginosaSignificant

Mechanism of Action

The mechanism of action of pyrimidine-4-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide and sulfonate ester derivatives. These reactions often target specific functional groups in biomolecules, thereby modifying their activity and interactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Pyridine-4-Sulfonyl Chloride (CAS 134479-04-2)

Structure: A pyridine ring with a sulfonyl chloride group at the 4-position. Molecular Formula: C₅H₄ClNO₂S . Reactivity: The single nitrogen atom in pyridine creates moderate electron deficiency, making the sulfonyl chloride reactive but less so than pyrimidine derivatives. It reacts readily with amines and alcohols to form sulfonamides and sulfonate esters. Applications: Widely used in peptide synthesis and as a linker in bioconjugation . Safety: Requires handling in ventilated areas due to corrosive and lachrymatory properties .

1-(4-Trifluoromethyl-2-Pyrimidinyl)-1H-Pyrazole-4-Sulfonyl Chloride

Structure: A pyrimidine ring substituted with a trifluoromethyl (-CF₃) group at the 4-position, linked to a pyrazole-sulfonyl chloride moiety. Molecular Formula: C₈H₅ClF₃N₄O₂S . Reactivity: The electron-withdrawing -CF₃ group increases the sulfonyl chloride's electrophilicity. Applications: Likely used in medicinal chemistry for targeted sulfonylation, leveraging the pyrimidine-pyrazole hybrid scaffold for receptor binding .

[(4S)-4-Ethyl-2,5-Dioxoimidazolidin-4-yl]Methanesulfonyl Chloride

Structure: A chiral imidazolidinone ring fused with a methanesulfonyl chloride group. Applications: Used in asymmetric synthesis of enzyme inhibitors, where the sulfonyl chloride serves as a leaving group or electrophilic site .

Key Comparative Data

Property Pyrimidine-4-Sulfonyl Chloride (Inferred) Pyridine-4-Sulfonyl Chloride 1-(4-Trifluoromethyl-2-Pyrimidinyl)-1H-Pyrazole-4-Sulfonyl Chloride
Molecular Formula C₄H₃ClN₂O₂S* C₅H₄ClNO₂S C₈H₅ClF₃N₄O₂S
Molecular Weight ~178.6 g/mol* 177.61 g/mol 336.67 g/mol
Reactivity High (due to pyrimidine’s electron deficiency) Moderate Very high (enhanced by -CF₃)
Typical Applications Pharmaceutical intermediates Bioconjugation, peptide synthesis Targeted drug design
Safety Considerations Corrosive, requires PPE Corrosive, lachrymatory Likely toxic due to -CF₃ and complex structure

*Inferred based on pyridine analog and pyrimidine structure.

Biological Activity

Pyrimidine-4-sulfonyl chloride is a sulfonyl chloride derivative of pyrimidine, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound serves as a precursor for various biologically active molecules, particularly in the development of pharmaceuticals targeting cancer, infectious diseases, and other medical conditions.

Chemical Structure and Properties

This compound consists of a pyrimidine ring substituted with a sulfonyl chloride group at the 4-position. The general structure can be represented as follows:

C4H4ClN2O2S\text{C}_4\text{H}_4\text{ClN}_2\text{O}_2\text{S}

This structure allows for various substitutions that can enhance its biological activity.

Anticancer Activity

Pyrimidine derivatives, including this compound, have shown significant potential as anticancer agents. Research indicates that these compounds can inhibit key enzymes involved in cancer cell proliferation and survival. For instance, pyrimidine-based inhibitors have been developed targeting the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers .

Table 1: Anticancer Activities of Pyrimidine Derivatives

CompoundTarget EnzymeActivity LevelReference
This compoundEGFRHigh
2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidineDihydrofolate reductaseModerate
4-ChloropyrrolopyrimidinePTR1Significant

Antimicrobial Activity

Pyrimidine derivatives have also been evaluated for their antimicrobial properties. Studies indicate that compounds containing the pyrimidine moiety exhibit antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism often involves inhibition of bacterial enzymes or interference with nucleic acid synthesis.

Table 2: Antimicrobial Activities of Pyrimidine Derivatives

CompoundBacterial StrainActivity LevelReference
This compoundE. coliModerate
2-Amino-4-(4-NH2) pyrimidinesS. aureusHigh
6-Halogenated pyrimidinesP. aeruginosaSignificant

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Many pyrimidines act as inhibitors of enzymes critical for DNA synthesis and repair.
  • Receptor Modulation : Compounds can modulate receptor activity (e.g., EGFR), leading to altered signaling pathways in cancer cells.
  • Antimicrobial Action : The disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism are common mechanisms observed with pyrimidine derivatives.

Case Studies

Several studies have demonstrated the efficacy of pyrimidine derivatives in preclinical models:

  • Case Study 1 : A study evaluated the anticancer effects of a series of pyrimidine derivatives on human cancer cell lines. Results indicated that compounds featuring a sulfonyl group exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .
  • Case Study 2 : Research on antimicrobial activity revealed that pyrimidine-based compounds showed significant inhibition against Staphylococcus aureus, suggesting potential for development into new antibacterial agents .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of pyrimidine-4-sulfonyl chloride?

  • Methodological Answer : Synthesis optimization typically involves controlling chlorosulfonation conditions. Use a molar ratio of pyrimidine derivative to chlorosulfonic acid (1:1.2–1.5) under anhydrous conditions at 0–5°C to minimize side reactions like over-sulfonation. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Quench excess reagent with ice-water, and isolate the product via vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 1^1H and 13^{13}C spectra to confirm substitution patterns (e.g., sulfonyl chloride group at position 4).
  • FT-IR : Identify characteristic S=O stretching vibrations (1350–1370 cm1^{-1} and 1160–1180 cm1^{-1}).
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., hydrolyzed sulfonic acid derivatives).
    Cross-validate with elemental analysis (C, H, N, S, Cl) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical-resistant goggles.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of toxic fumes.
  • Waste Management : Store acidic or reactive waste separately in labeled containers for professional disposal (prevents hydrolysis to corrosive sulfonic acids).
  • Emergency Measures : Neutralize spills with sodium bicarbonate and consult safety data sheets (SDS) for specific first-aid steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

  • Methodological Answer : Contradictions (e.g., variable nucleophilic substitution yields) may arise from moisture sensitivity or solvent effects. Design controlled experiments:

  • Moisture Control : Compare reactivity in anhydrous vs. humid environments (use molecular sieves or inert gas).
  • Solvent Screening : Test polar aprotic (DMF, THF) vs. non-polar solvents to assess solvolysis pathways.
  • Kinetic Studies : Use 19^{19}F NMR (if fluorinated analogs are used) or in-situ IR to track reaction intermediates .

Q. What strategies enhance the stability of this compound in long-term storage?

  • Methodological Answer : Stability is compromised by hydrolysis and thermal decomposition. Optimize storage by:

  • Temperature : Store at –20°C in amber vials to slow degradation.
  • Desiccants : Use vacuum-sealed containers with silica gel or phosphorus pentoxide.
  • Stabilizers : Add anhydrous sodium sulfate (1% w/w) to absorb trace moisture.
    Conduct accelerated aging studies (40°C/75% RH for 4 weeks) to predict shelf life .

Q. How can computational modeling predict the reactivity of this compound in drug design?

  • Methodological Answer :

  • DFT Calculations : Calculate electrophilicity indices (e.g., local softness) to predict nucleophilic attack sites.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives for synthesis.
  • QM/MM Simulations : Model hydrolysis pathways in aqueous environments to guide solvent selection.
    Validate predictions with experimental kinetic data .

Q. What experimental designs mitigate side reactions during cross-coupling with this compound?

  • Methodological Answer : Common side reactions include disulfide formation and sulfonate esterification. Mitigate by:

  • Catalyst Selection : Use Pd(PPh3_3)4_4 for Suzuki couplings to avoid ligand interference.
  • Base Optimization : Replace NaOH with milder bases (e.g., K2_2CO3_3) to reduce hydrolysis.
  • Temperature Gradients : Perform reactions at 60°C instead of reflux to limit thermal degradation.
    Monitor by LC-MS to detect byproducts early .

Data Analysis & Interpretation

Q. How should researchers analyze conflicting spectral data for sulfonyl chloride intermediates?

  • Methodological Answer : Discrepancies (e.g., unexpected 1^1H NMR shifts) may indicate tautomerism or impurities.

  • Variable Temperature NMR : Probe dynamic equilibria (e.g., rotamers) by cooling samples to –40°C.
  • 2D NMR (COSY, HSQC) : Assign peaks unambiguously and identify impurity signals.
  • Parallel Synthesis : Compare batches synthesized under identical conditions to isolate variables .

Q. What methodologies validate the regioselectivity of sulfonyl chloride functionalization?

  • Methodological Answer :

  • Isotopic Labeling : Introduce 18^{18}O during synthesis to track sulfonate vs. sulfonamide formation.
  • X-ray Crystallography : Resolve crystal structures of intermediates to confirm substitution patterns.
  • Competition Experiments : React with equimolar nucleophiles (e.g., amines vs. alcohols) to quantify selectivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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